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Introduction and Executive Summary

Ocular fungal infections (oculomycosis represent a significant global health challenge, with approximately

1.5 million new cases reported annually worldwide. These infections are particularly prevalent in tropical

and subtropical regions where high temperature and humidity create favorable conditions for fungal growth.

Fenticonazole nitrate (FCN is a broad-spectrum imidazole derivative antifungal agent that exhibits both

fungistatic and fungicidal properties. Its mechanism of action primarily involves inhibition of ergosterol

biosynthesis, a key component of fungal cell membranes, leading to compromised membrane integrity and

cell death. Additionally, FCN demonstrates secondary mechanisms including inhibition of fungal acid

protease secretion and disruption of cytochrome oxidases and peroxidases, further enhancing its antifungal

efficacy [1] [2].

The development of effective ocular delivery systems for FCN faces significant challenges due to the drug's

unfavorable physicochemical properties, including high lipophilicity (log P = 6.31 and poor aqueous

solubility (<0.1 mg/mL). Furthermore, the complex anatomy and physiology of the eye present natural

barriers to drug delivery, such as tear turnover, nasolacrimal drainage, reflex blinking, and the tightly bound

corneal epithelium, which collectively result in typically less than 5% bioavailability from conventional

eyedrops [1] [3]. To overcome these limitations, advanced nanocarrier systems have been developed,
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including terpesomes, novasomes, and Leciplex, which enhance corneal permeation, prolong ocular

residence time, and improve therapeutic outcomes while maintaining favorable safety profiles [4] [1] [3].

Formulation Systems and Comparative Analysis

Overview of Nanocarrier Systems

Various advanced vesicular systems have been investigated for ocular delivery of FCN, each with unique

composition and characteristics. Terpesomes are terpene-enriched phospholipid vesicles that combine

phospholipids with penetration-enhancing terpenes. Novasomes represent modified niosomal structures

composed of cholesterol, free fatty acids (typically stearic acid), and non-ionic surfactants. Leciplex systems

are cationic nanocarriers consisting of soybean phosphatidylcholine, cationic surfactants, and cosolvents

such as Transcutol HP [4] [1] [3]. These systems share common objectives of improving FCN solubility,

enhancing corneal permeability, prolonging ocular residence time through mucoadhesion, and providing

sustained release profiles while maintaining ocular tissue compatibility.

Comparative Performance of FCN-Loaded Nanosystems

Table 1: Comparative characteristics of optimized FCN-loaded nanocarrier systems

Parameter Terpesomes [4] Novasomes [3] Leciplex [1] [2]

Entrapment
Efficiency (%)

79.02 ± 2.35 94.31 ± 1.82 82.74 ± 0.67

Particle Size (nm) 287.25 ± 9.55 197.05 ± 4.32 189.95 ± 2.90

Polydispersity
Index

0.46 ± 0.01 0.28 ± 0.03 0.31 ± 0.02

Zeta Potential
(mV)

+36.15 ± 1.06 -66.95 ± 2.14 +41.35 ± 2.62
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Parameter Terpesomes [4] Novasomes [3] Leciplex [1] [2]

In Vitro Release
(8h/24h)

~80% (8h) 85.33% (8h) 48.18% (4h), 92.85%
(24h)

Ex Vivo Corneal
Permeation

Significantly higher than
drug suspension

527.98 µg/cm² 3.3-fold increase vs.
suspension

Key Composition Phospholipids + terpenes
(eugenol, fenchone,

limonene)

Stearic acid + Span
80 + cholesterol

SPC + cationic surfactant
(DDAB/CTAB) +

Transcutol

Table 2: Advantages and limitations of different FCN ocular delivery systems

Delivery
System

Advantages Limitations Optimal Application

Terpesomes Enhanced permeation via
terpenes; Natural

components; Good
biocompatibility

Relatively larger particle
size; Variable terpene

effects

First-line ocular fungal
infections; Penetration-

enhanced delivery

Novasomes Highest encapsulation
efficiency; Negative surface

charge; Excellent stability

Limited mucoadhesion
without modification;

Complex optimization

Sustained release
formulations; Stable

ocular delivery systems

Leciplex Strong mucoadhesion;

Nanoscale size; Simple
preparation; Good storage

stability

Cationic surfactants may

require compatibility
testing

Enhanced corneal

retention; Deep ocular
tissue infections

The selection of an appropriate nanocarrier system depends on the specific therapeutic requirements.

Terpesomes leverage the permeation-enhancing properties of terpenes, which not only improve corneal

penetration but also contribute inherent antifungal activity. Novasomes excel in their high drug loading

capacity and stability profile, while Leciplex systems offer superior mucoadhesion and corneal uptake due to

their positive surface charge, which facilitates electrostatic interaction with negatively charged ocular mucin

[4] [1] [3]. All three systems have demonstrated significantly improved ex vivo corneal permeation and in
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vivo antifungal efficacy compared to conventional FCN suspension, confirming their potential for effective

ocular antifungal therapy.

Experimental Protocols

Preparation Methods

3.1.1 Terpesomes Preparation via Thin Film Hydration Method

Materials: Fenticonazole nitrate (FCN), L-α-phosphatidylcholine (from egg yolk), terpenes (eugenol,
fenchone, or limonene), methanol, distilled water [4].

Procedure:
Accurately weigh 100 mg phospholipid, 10-30 mg terpene (based on experimental design), and

10 mg FCN
Dissolve the mixture in 10 mL methanol in a round-bottom flask

Evaporate the organic solvent using a rotary evaporator at 60°C under reduced pressure (90
rpm) to form a thin lipid film

Hydrate the film with 10 mL distilled water at 60°C (above lipid phase transition temperature) for
45 minutes with glass beads to ensure complete hydration

Mature the vesicles by refrigerating the dispersion at 4°C overnight
Reduce particle size by bath sonication for 10 minutes

Store the final terpesomes dispersion at 4°C until further characterization [4]

3.1.2 Leciplex Preparation via Simple Blending Technique

Materials: FCN, soybean phosphatidylcholine (SPC), cationic surfactants (DDAB or CTAB),

Transcutol HP, distilled water [1] [2]
Procedure:

Weigh appropriate amounts of SPC, cationic surfactant (based on factorial design), and FCN
Dissolve the components in a mixture of Transcutol HP and ethanol (2:1 v/v)

Slowly add the organic phase to distilled water (maintained at 60°C) under magnetic stirring at
1000 rpm

Continue stirring for 30 minutes to form a homogeneous milky dispersion
Subject the formed Leciplex to probe sonication for 5 minutes (30% amplitude, pulse mode 5s

on/2s off) to reduce particle size
Adjust the final volume with distilled water and store at 4°C

3.1.3 Novasomes Preparation via Ethanol Injection Method
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Materials: FCN, stearic acid, Span 80, cholesterol, ethanol, distilled water [3]

Procedure:
Dissolve weighed quantities of stearic acid, Span 80, cholesterol, and FCN in ethanol

Heat distilled water to 60°C ± 2°C
Inject the ethanolic solution rapidly into the heated water under continuous magnetic stirring at

500 rpm
Continue stirring for 1 hour to allow complete vesicle formation and ethanol evaporation

Adjust the final volume with distilled water and store the novasomes dispersion at 4°C

Characterization Protocols

3.2.1 Entrapment Efficiency Determination

Equipment: Cooling centrifuge, UV-Vis spectrophotometer [4]
Procedure:

Subject the vesicular dispersion to centrifugation at 20,000 rpm for 1 hour at 4°C
Carefully separate the supernatant containing free drug

Lyse the sediment (containing entrapped drug) with methanol
Appropriately dilute the methanolic solution and measure absorbance at λmax 252 nm

Calculate entrapment efficiency using the formula: EE% = (Amount of drug in sediment / Total
drug amount) × 100 [4]

3.2.2 Particle Size, PDI and Zeta Potential Analysis

Equipment: ZetaSizer Nano ZS (Malvern Instruments) [4] [1]
Procedure:

Appropriately dilute the nanocarrier dispersion with distilled water (1:10 v/v)
Transfer the diluted dispersion to a clear disposable zeta cell for size measurements or folded

capillary cell for zeta potential
Measure particle size and polydispersity index (PDI) by dynamic light scattering at 25°C with a

detection angle of 173°
Determine zeta potential via electrophoretic mobility measurements using the Smoluchowski

approximation
Perform all measurements in triplicate

3.2.3 In Vitro Release Study

Equipment: Dialysis membrane (MWCO 12-14 kDa), dissolution apparatus [1] [3]
Procedure:

Place 2 mL of nanocarrier dispersion in a dialysis bag and seal both ends

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9341384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7847387/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7847387/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7847387/
https://www.sciencedirect.com/science/article/abs/pii/S1773224725008809
https://www.sciencedirect.com/science/article/abs/pii/S1773224725008809
https://pmc.ncbi.nlm.nih.gov/articles/PMC9341384/
https://www.smolecule.com/products/s527918?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Immerse the dialysis bag in 100 mL simulated tear fluid (pH 7.4) maintained at 37°C ± 0.5°C

Agitate the release medium at 50 rpm under sink conditions
Withdraw 2 mL samples at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 24 hours) and

replace with fresh pre-warmed medium
Filter the samples through 0.45 μm membrane filters and analyze drug content using validated

HPLC or spectrophotometric methods
Calculate cumulative drug release and plot release kinetics

3.2.4 Ex Vivo Corneal Permeation Study

Biological Model: Freshly excised rabbit corneas [1] [3]

Procedure:
Mount excised rabbit cornea between donor and receptor compartments of a Franz diffusion

cell
Maintain corneal surface temperature at 34°C ± 1°C using circulating water jacket

Apply 1 mL of nanocarrier dispersion (equivalent to 2 mg FCN) to the donor compartment
Fill receptor chamber with 20 mL simulated tear fluid (pH 7.4) maintained at 37°C ± 0.5°C with

continuous stirring
Withdraw 1 mL samples from receptor compartment at predetermined intervals (0.5, 1, 2, 4, 6,

8 hours) and replace with fresh medium
Analyze samples for drug content using validated analytical methods

Calculate permeation parameters: flux (Jss), permeability coefficient (Kp), and enhancement
ratio

Analytical Methods and Quality Control

HPLC-MS/MS Quantification of FCN

Equipment: HPLC system coupled with triple quadrupole mass spectrometer, Kinetex XB-C18

column (2.1 × 50 mm, 2.6 μm) [5]
Mobile Phase:

Mobile phase A: Water containing 5 mM ammonium acetate and 0.2% formic acid
Mobile phase B: Methanol

Gradient Program:
0-3.0 min: 68% B

3.0-3.1 min: 68-100% B
3.1-4.6 min: 100% B

4.6-4.8 min: 100-68% B
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4.8-5.8 min: 68% B

Flow Rate: 0.3 mL/min
Column Temperature: 40°C

Injection Volume: 10 μL
Mass Spectrometer Conditions:

Ionization mode: Electrospray ionization (ESI) positive
Ion spray voltage: 3500 V

Source temperature: 600°C
MRM transitions: m/z 455.2→199.1 for FCN, m/z 430.2→372.3 for IS (mifepristone)

Declustering potential: 80 V
Collision energy: 40 V [5]

Quality Control Parameters

Table 3: Quality control specifications for FCN ocular nanocarriers

Test Parameter Acceptance Criteria Testing Frequency

Appearance Milky white dispersion, free from visible particles Each batch

pH 6.5-7.5 Each batch

Drug Content 90-110% of labeled claim Each batch

Entrapment Efficiency >75% Each batch

Particle Size <300 nm with PDI <0.5 Each batch

Zeta Potential ±30 mV (minimum) Each batch

Sterility Sterile (after gamma sterilization) Each batch

Osmolality 280-320 mOsm/kg First three batches

In Vitro Release >80% within 24 hours Each batch

Biological Evaluation Protocols
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In Vitro Antifungal Activity Assessment

Strains: Candida albicans (ATCC 10231), other clinically relevant fungal strains [1] [3]
Culture Media: Sabouraud dextrose agar and broth

Agar Well Diffusion Method:
Inoculate sterile agar plates with standardized fungal suspension (1×10⁶ CFU/mL)

Create wells of 6 mm diameter in the solidified agar
Add 100 μL of FCN nanocarrier dispersion to each well

Include controls: FCN solution, blank nanocarriers, and media control
Incubate plates at 35°C for 24-48 hours

Measure zones of inhibition in mm
Broth Microdilution Method (MIC/MFC):

Prepare serial two-fold dilutions of FCN formulations in sterile broth
Inoculate with standardized fungal suspension (1×10⁵ CFU/mL)

Incubate at 35°C for 24-48 hours
Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration showing no

visible growth
Determine Minimum Fungicidal Concentration (MFC) by subculturing from wells showing no

growth onto drug-free agar

Ocular Irritation and Tolerance Studies

Animal Model: Male albino rabbits (2-2.5 kg) [1] [3]
Procedure:

Instill 50 μL of FCN formulation into one eye (test) and 50 μL of normal saline into the other
(control)

Administer twice daily for 7 consecutive days
Observe eyes at 1, 4, 8, 12, and 24 hours after administration for:

Conjunctival redness
Chemosis (conjunctival swelling)

Discharge
Corneal opacity

Iris inflammation
Score observations according to Draize scoring system

Sacrifice animals on day 8, enucleate eyes and process for histopathological examination

In Vivo Corneal Uptake and Retention Study
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Animal Model: Male albino rabbits [1] [3]

Procedure:
Instill 50 μL of rhodamine-B labeled FCN formulation into rabbit eyes

Sacrifice animals at predetermined time intervals (0.5, 2, 6, 12, 24 hours)
Enucleate eyes and carefully excise corneas

Wash corneas with saline to remove surface-adherent formulation
Homogenize corneal tissues in saline (1:5 w/v)

Extract drug from homogenate using methanol and analyze by validated HPLC method
Calculate corneal drug concentration over time and determine pharmacokinetic parameters

Mechanisms and Pathways

The following workflow diagrams illustrate the key experimental processes and mechanistic pathways

involved in the development and evaluation of FCN ocular delivery systems:
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Diagram 1: Experimental workflow for FCN ocular delivery system development
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Diagram 2: Mechanism of action and delivery enhancement pathways

The mechanism of action of FCN involves multiple pathways that contribute to its antifungal efficacy. The

primary mechanism is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol

biosynthesis pathway, leading to depletion of ergosterol in fungal cell membranes and subsequent membrane

destabilization. Secondary mechanisms include inhibition of fungal cytochrome oxidases, peroxidases, and

acid proteases, further compromising fungal viability [6] [2]. The advanced nanocarrier systems enhance

ocular delivery through multiple mechanisms: improved corneal penetration facilitated by terpenes (in
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terpesomes) or edge activators, mucoadhesion to the ocular surface (particularly with cationic Leciplex

systems), sustained release profiles that prolong drug residence time, and protection of the drug from

premature elimination [4] [1] [7]. These combined mechanisms result in significantly enhanced ocular

bioavailability and antifungal efficacy compared to conventional FCN formulations.

Conclusion and Future Perspectives

The development of advanced nanocarrier systems for ocular delivery of fenticonazole nitrate represents a

significant advancement in the management of sight-threatening fungal infections. Among the various

systems investigated, terpesomes, novasomes, and Leciplex have demonstrated superior performance

compared to conventional formulations, with enhanced corneal permeation, improved ocular retention, and

increased antifungal efficacy. The cationic Leciplex system recently developed shows particular promise

due to its favorable combination of nanoscale particle size, strong positive surface charge, high entrapment

efficiency, and significantly enhanced ex vivo corneal permeation and in vivo antifungal activity [1] [2].

Future research directions should focus on scale-up and manufacturing of these nanocarrier systems to

enable clinical translation. Long-term stability studies under various storage conditions are needed to

establish appropriate shelf-life recommendations. Additionally, exploration of combination therapies

incorporating FCN with other antifungal agents in nanocarrier systems may provide enhanced efficacy

against resistant fungal strains. Further in vivo pharmacokinetic studies in appropriate animal models

would provide valuable data on ocular distribution and elimination kinetics. The promising results from

preclinical studies warrant advancement to well-designed clinical trials to establish the safety and efficacy of

these novel FCN ocular delivery systems in human subjects.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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